molecular formula C20H24ClN3O B14209292 Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- CAS No. 832734-87-9

Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-

Cat. No.: B14209292
CAS No.: 832734-87-9
M. Wt: 357.9 g/mol
InChI Key: QMQMWXZNGCCNTK-UHFFFAOYSA-N
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Description

Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a 4-chlorophenyl group and a 1-cyclopentyl-4-piperidinyl-oxy group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the 4-chlorophenyl group and the 1-cyclopentyl-4-piperidinyl-oxy group. Common reagents used in these reactions include chlorinating agents, cyclopentyl derivatives, and piperidine derivatives. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- can be compared with other similar compounds, such as:

The uniqueness of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

832734-87-9

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(1-cyclopentylpiperidin-4-yl)oxypyrimidine

InChI

InChI=1S/C20H24ClN3O/c21-17-7-5-15(6-8-17)16-13-22-20(23-14-16)25-19-9-11-24(12-10-19)18-3-1-2-4-18/h5-8,13-14,18-19H,1-4,9-12H2

InChI Key

QMQMWXZNGCCNTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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